Acid Stability: Desulfation of Fmoc-Thr(SO3-N+Bu4)-OH is Less Than 5% Under Standard TFA Cleavage Conditions
The tetrabutylammonium (TBA) salt analog of Fmoc-Thr(SO3Na)-OH, Fmoc-Thr(SO3−N+Bu4)-OH, exhibits significantly improved acid stability compared to earlier sodium and barium salt preparations [1]. In stability experiments using 95% TFA at room temperature—conditions mimicking standard peptide deprotection and resin cleavage—desulfation for the TBA salt was measured at less than 5% after the time required for complete deprotection and cleavage [1]. This represents a substantial reduction in side-product formation relative to prior methodologies where desulfation was a major impediment [1].
| Evidence Dimension | Percentage desulfation during acidolytic cleavage/deprotection |
|---|---|
| Target Compound Data | <5% desulfation |
| Comparator Or Baseline | Sodium/barium salts of O-sulfated hydroxy amino acids (previous approaches) |
| Quantified Difference | Significant reduction in desulfation; exact comparator data not provided in study, but authors note previous approaches were hampered by instability |
| Conditions | 95% TFA, room temperature, standard peptide deprotection and resin-cleavage times |
Why This Matters
This low desulfation rate ensures that the sulfated threonine residue remains intact throughout synthesis and cleavage, maximizing yield of the desired homogeneous sulfopeptide and minimizing purification challenges.
- [1] Campos SV, Miranda LP, Meldal M. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis. J Chem Soc, Perkin Trans 1. 2002;(5):682-686. View Source
